1,2-Bis(chlorodimethylsilyl)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

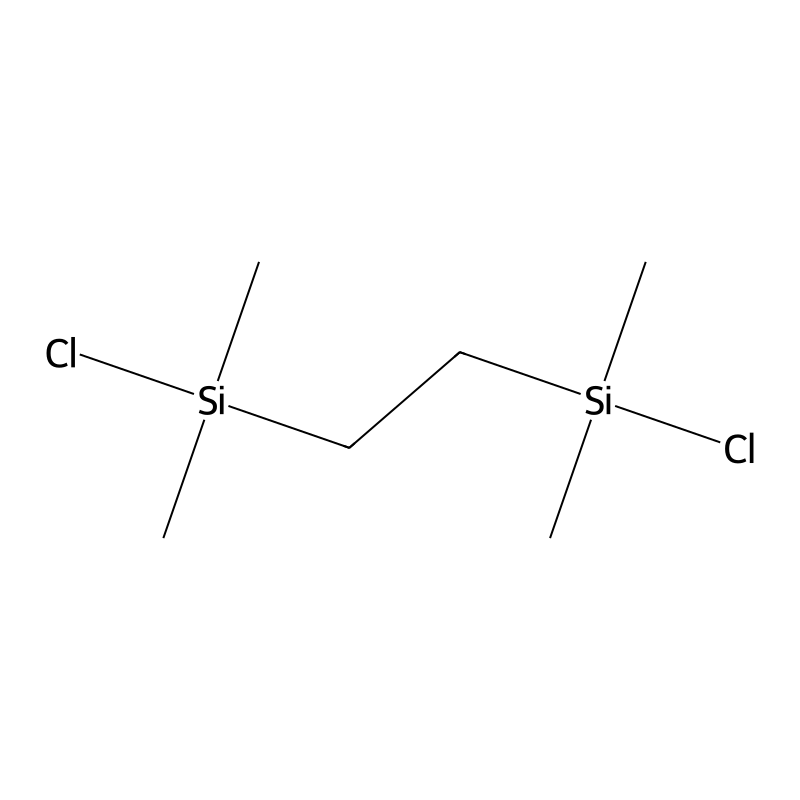

1,2-Bis(chlorodimethylsilyl)ethane is an organosilicon compound with the molecular formula C6H16Cl2Si2. It is a colorless liquid at room temperature and is known for its unique structure, which consists of a central ethane chain (C2H4) flanked by two chlorodimethylsilyl groups (Si(CH3)2Cl) at each end. This compound is also referred to as 1,1,4,4-tetramethyl-1,4-dichloro-disilethylene and has a molecular weight of 215.27 g/mol. Its melting point ranges from 35 to 38 °C and its boiling point is approximately 198 °C .

Protecting Reagent for Primary Amines

1,2-Bis(chlorodimethylsilyl)ethane finds application in organic synthesis as a protecting group for primary amines. Due to the ease of introduction and removal of the dimethylsilyl chloride group, it serves as a temporary protection strategy for the amine functionality, allowing for further manipulation of the molecule without affecting the amine. The silylation reaction is typically performed under mild conditions with the corresponding amine and 1,2-Bis(chlorodimethylsilyl)ethane in the presence of a base []. The removal of the protecting group can be achieved through acidic hydrolysis or with fluoride sources [].

Additive in Silicone-Based Materials

,2-Bis(chlorodimethylsilyl)ethane is used as an additive in silicone-based materials to enhance their properties. When incorporated into polymers, it acts as a non-functional dipodal silane, improving various aspects of the material. Here's how it benefits the material properties:

- Increased Hydrolytic Stability: The presence of the dimethysilyl groups enhances the resistance of the material towards hydrolysis (breakdown by water). This leads to improved product shelf life [].

- Enhanced Substrate Bonding: The addition of 1,2-Bis(chlorodimethylsilyl)ethane promotes better bonding between the silicone material and the substrate it's applied to [].

- Improved Mechanical Properties: In coatings and composites, the use of 1,2-Bis(chlorodimethylsilyl)ethane can contribute to superior mechanical properties like strength and flexibility [].

- Substitution Reactions: It reacts with primary amines to form stable tetramethyldisilylazacyclopentane derivatives or Stabase adducts, effectively protecting the amine functionality during various synthetic procedures.

- Reduction Reactions: In the presence of zinc, it can generate organozinc carbenoids, which are valuable intermediates in organic synthesis.

- Hydrolysis: The compound is moisture-sensitive and reacts rapidly with water, leading to hydrolysis that can affect its stability and reactivity.

These reactions highlight its role as an electrophilic silylating agent and its utility in organic synthesis.

1,2-Bis(chlorodimethylsilyl)ethane primarily interacts with primary amines, forming protective adducts that shield the amine group from further reactions. This property is particularly valuable in the synthesis of pharmaceuticals where selective reactivity is necessary. The compound's mechanism of action involves rapid reaction with moisture and protic solvents, influencing its pharmacokinetics and efficacy in biological systems.

The synthesis of 1,2-Bis(chlorodimethylsilyl)ethane can be achieved through multiple methods:

- Reaction with Dimethylchlorosilane: One common method involves the reaction of dimethylchlorosilane with ethylene in the presence of a catalyst .

- Silylation Reactions: The compound can be synthesized via silylation reactions where chlorodimethylsilyl groups are introduced to an ethylene backbone under mild conditions .

These methods emphasize the versatility of 1,2-Bis(chlorodimethylsilyl)ethane as a reagent in organic synthesis.

1,2-Bis(chlorodimethylsilyl)ethane has diverse applications across various fields:

- Organic Synthesis: It is predominantly used as a protecting group for primary amines in organic synthesis, allowing for selective chemical transformations without affecting the amine functionality .

- Polymer Chemistry: The compound serves as an additive in silicone-based materials to enhance their properties, contributing to improved mechanical strength and thermal stability .

- Electronics: It finds applications in the electronics industry for producing silicon-containing materials that require specific chemical properties.

Studies have shown that 1,2-Bis(chlorodimethylsilyl)ethane interacts effectively with primary amines to form stable adducts. This interaction not only protects the amines but also facilitates further chemical transformations. The compound's reactivity with moisture indicates that environmental conditions can significantly influence its stability and effectiveness in various applications.

Several compounds exhibit structural or functional similarities to 1,2-Bis(chlorodimethylsilyl)ethane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Bis(chlorodimethylsilyl)propane | C6H16Cl2Si2 | Contains a propane linker instead of ethane |

| Dimethylchlorosilane | C2H6ClSi | Simpler structure; used as a precursor for silylation |

| Ethylenebis[chlorodimethylsilane] | C6H16Cl2Si2 | Similar structure but used differently in applications |

| Tetramethyldichlorodisilethylene | C6H16Cl2Si2 | Alternative name; emphasizes different aspects of structure |

These compounds share similar functionalities but differ in their structural configurations or specific applications.

1,2-Bis(chlorodimethylsilyl)ethane is an organosilicon compound with the molecular formula C₆H₁₆Cl₂Si₂ [1] [2] [3]. The compound possesses a molecular weight of 215.27 grams per mole, as consistently reported across multiple chemical databases [1] [3] [4]. The Chemical Abstracts Service registry number for this compound is 13528-93-3, which serves as its unique identifier in chemical literature [1] [3] [4].

The molecular formula indicates the presence of six carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and two silicon atoms arranged in a specific structural configuration [2] [3] [5]. The exact mass of the compound is reported as 214.01700 atomic mass units, which differs slightly from the molecular weight due to isotopic contributions [5] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₆Cl₂Si₂ | [1] [2] [3] |

| Molecular Weight | 215.27 g/mol | [1] [3] [4] |

| Exact Mass | 214.01700 amu | [5] [4] |

| Chemical Abstracts Service Number | 13528-93-3 | [1] [3] [4] |

Structural Configuration and Bonding Patterns

The structural configuration of 1,2-Bis(chlorodimethylsilyl)ethane features a central ethane backbone (-CH₂-CH₂-) with two chlorodimethylsilyl groups attached to each terminal carbon atom [1] [3] [5]. The International Union of Pure and Applied Chemistry name for this compound is chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane [3] [5].

Each silicon atom in the molecule adopts a tetrahedral geometry, consistent with the sp³ hybridization typical of tetravalent silicon compounds [6] [7]. The silicon atoms are bonded to two methyl groups, one chlorine atom, and one carbon atom from the ethylene bridge [1] [5]. The tetrahedral bond angles around each silicon center approximate 109.5 degrees, which is characteristic of tetrahedral molecular geometry [6] [7].

The silicon-chlorine bond lengths in similar organosilicon compounds typically range from 2.02 to 2.04 Angstroms, as observed in silicon tetrachloride structures [8] [9]. The silicon-carbon bonds connecting the dimethylsilyl groups to the ethylene backbone are expected to follow standard organosilicon bonding patterns [10] .

The canonical Simplified Molecular Input Line Entry System representation of the compound is CSi(Cl)CCSi(C)Cl, which clearly illustrates the connectivity pattern [1] [5]. The International Chemical Identifier key for this compound is VGQOKOYKFDUPPJ-UHFFFAOYSA-N [1] [3] [5].

Crystallographic Analysis

1,2-Bis(chlorodimethylsilyl)ethane exists as a transparent, low-melting solid at room temperature with a melting point ranging from 35 to 38 degrees Celsius [1] [2] [4]. The compound crystallizes in a form that allows for detailed structural analysis through various crystallographic techniques [4] [12].

The crystalline structure exhibits typical organosilicon bonding characteristics, with the silicon atoms maintaining tetrahedral coordination geometry [10]. The ethylene bridge between the two silicon centers adopts a staggered conformation, which minimizes steric interactions between the bulky dimethylchlorosilyl groups [10].

Density measurements indicate that the solid form has a density of approximately 0.97 to 0.99 grams per milliliter [5] [4]. The compound demonstrates moisture sensitivity, which affects its crystalline stability and requires storage under inert atmospheric conditions [4] [12].

| Crystallographic Property | Value | Reference |

|---|---|---|

| Melting Point | 35-38°C | [1] [2] [4] |

| Physical Form | Transparent Low Melting Solid | [4] [12] |

| Density | 0.97-0.99 g/mL | [5] [4] |

| Appearance | Colorless to White | [4] [12] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1,2-Bis(chlorodimethylsilyl)ethane through analysis of its carbon and proton environments [13] [14]. The compound exhibits characteristic chemical shifts that correspond to the different carbon and hydrogen environments within the molecule [13] [15].

The proton Nuclear Magnetic Resonance spectrum shows distinct signals corresponding to the methyl groups attached to silicon and the ethylene bridge protons [13]. The integration patterns and coupling constants provide information about the molecular connectivity and conformational behavior [14] [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the different carbon environments, including the silicon-bound methyl carbons and the ethylene bridge carbons [13] [15]. The chemical shifts are influenced by the electronegativity of the attached silicon and chlorine atoms [14] [16].

Silicon-29 Nuclear Magnetic Resonance spectroscopy, while not extensively documented for this specific compound, would be expected to show signals characteristic of tetracoordinate silicon environments similar to other chlorodimethylsilyl compounds [14] [16].

Infrared Spectroscopy

Infrared spectroscopy of 1,2-Bis(chlorodimethylsilyl)ethane reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecule [17] [18] [19]. The spectrum contains absorption bands associated with carbon-hydrogen stretching, silicon-carbon stretching, and silicon-chlorine stretching vibrations [17] [19].

The carbon-hydrogen stretching vibrations appear in the region typical of alkyl groups, with symmetric and asymmetric stretching modes for both the methyl groups and the ethylene bridge [19]. These vibrations typically occur around 2900-3000 wavenumbers [19] [20].

Silicon-carbon stretching vibrations contribute to the fingerprint region of the infrared spectrum, providing diagnostic information about the silicon-organic bond character [17] [19]. The silicon-chlorine stretching frequencies are particularly important for structural identification and appear at characteristic positions in the spectrum [17] [19].

1,2-Bis(chlorodimethylsilyl)ethane exists as a low melting solid at room temperature with distinctive visual characteristics that reflect its organosilicon nature [1] [2] [3]. The compound presents as a transparent to colorless material, though some technical specifications describe it as appearing white to almost white in its crystalline form [4] [3] [5]. This variation in appearance description likely depends on the purity level and specific crystalline form of the compound.

The physical state classification as a low melting solid is particularly significant because the compound exhibits melting point characteristics that place it near the boundary between solid and liquid states under ambient conditions [1] [2] [4]. The material can appear as powder, lumps, or clear liquid depending on temperature and storage conditions [3] [6]. This physical behavior is characteristic of organosilicon compounds that contain flexible alkyl chains combined with silicon-chlorine bonds.

Thermal Properties

Melting and Boiling Points

The thermal transition properties of 1,2-Bis(chlorodimethylsilyl)ethane have been consistently reported across multiple sources, providing reliable data for characterization purposes.

Melting Point Range: The compound exhibits a melting point range of 34-40°C [1] [7] [8] [9] [2] [4] [3]. More precise measurements indicate values between 35-38°C according to literature sources [1] [10] [11] [12]. The relatively narrow range suggests good purity in commercial samples, with the slight variation attributable to different measurement conditions and sample preparations.

Boiling Point: The boiling point has been determined as 198-200°C at standard atmospheric pressure (760 mmHg) [7] [8] [9] [2] [11] [4] [3]. Under reduced pressure conditions, the boiling point is reported as 198°C at 734 mmHg [1] [10] [13] [12]. These values demonstrate the compound's moderate volatility and thermal stability under normal distillation conditions.

| Property | Value | Pressure | Reference |

|---|---|---|---|

| Melting Point | 34-40°C | Atmospheric | [7] [8] [9] [2] |

| Melting Point | 35-38°C | Atmospheric | [1] [10] [11] [12] |

| Boiling Point | 198-200°C | 760 mmHg | [7] [8] [9] [2] |

| Boiling Point | 198°C | 734 mmHg | [1] [10] [13] [12] |

Thermal Stability

1,2-Bis(chlorodimethylsilyl)ethane demonstrates stable thermal behavior under normal conditions [14] [3] [5]. The compound maintains its structural integrity across a wide temperature range, making it suitable for various synthetic applications that require moderate heating.

Decomposition Temperature: Specific decomposition temperature data is not available in the current literature [15] [16]. However, the compound's thermal stability is confirmed by its ability to undergo distillation at its boiling point without significant decomposition [1] [10] [13] [12].

Thermal Decomposition Products: When exposed to elevated temperatures or combustion conditions, the compound can produce irritating gases and vapors [17] [18]. Potential decomposition products include carbon monoxide, carbon dioxide, silicon oxides, and hydrogen chloride gas [14]. This decomposition profile is typical of organochlorosilane compounds and necessitates appropriate ventilation during thermal processing.

Solubility Parameters and Behavior

The solubility characteristics of 1,2-Bis(chlorodimethylsilyl)ethane are fundamentally influenced by its reactive chlorosilane functional groups and hydrophobic organosilicon backbone.

Water Solubility: The compound exhibits immediate reactivity with water rather than simple solubility [1] [10] [13] [12] [19] [5]. This reaction results in hydrolysis of the silicon-chlorine bonds, generating hydrochloric acid and silanol-containing products. The reaction is rapid and exothermic, making water solubility measurements impractical due to the chemical transformation that occurs.

Organic Solvent Solubility: 1,2-Bis(chlorodimethylsilyl)ethane shows excellent solubility in anhydrous organic solvents [3] [5] . This property makes it particularly suitable for synthetic applications in organic chemistry where anhydrous conditions are maintained. Common solvents include anhydrous dichloromethane, tetrahydrofuran, and toluene [3] [21].

Protic Solvent Behavior: The compound reacts rapidly with protic solvents including alcohols and carboxylic acids [1] [10] [13] [12]. This reactivity pattern is consistent with its hydrolytic sensitivity rating and necessitates the use of strictly anhydrous conditions for storage and handling.

| Solvent Type | Behavior | Application |

|---|---|---|

| Water | Immediate hydrolysis | Not suitable |

| Anhydrous organic solvents | Excellent solubility | Synthetic applications |

| Protic solvents | Rapid reaction | Not suitable |

Hydrolytic Sensitivity

1,2-Bis(chlorodimethylsilyl)ethane exhibits extreme hydrolytic sensitivity with a rating of Level 8 on the hydrolytic sensitivity scale [1] [10] [13] [12] [3] [5]. This classification indicates that the compound reacts rapidly with moisture, water, and protic solvents [1] [10] [13] [12].

Moisture Reactivity: The compound is highly moisture sensitive and requires stringent anhydrous handling conditions [3] [5] [22]. Even trace amounts of atmospheric moisture can initiate hydrolysis reactions, leading to the formation of hydrogen chloride gas and modified silicon-containing products [14] [17] [18].

Reaction Kinetics: The hydrolysis reaction occurs rapidly upon contact with water or moisture [1] [10] [13] [12]. This rapid reaction rate necessitates immediate protective measures and proper storage conditions to prevent unwanted chemical transformations.

Environmental Considerations: The compound's sensitivity to atmospheric moisture means that humidity control is critical during handling and storage [3] [5]. Laboratory environments must maintain low humidity levels, and transfer operations should be conducted under inert atmosphere conditions.

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive